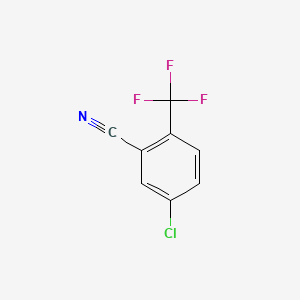

5-Chloro-2-(trifluoromethyl)benzonitrile

説明

Contextualization within Fluorinated Organic Chemistry

Fluorinated organic compounds play a crucial role in various scientific and industrial fields, including pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3), in particular, is a key moiety in medicinal chemistry due to its high electronegativity, metabolic stability, and ability to increase the lipophilicity of a molecule, which can enhance its biological activity and pharmacokinetic profile.

5-Chloro-2-(trifluoromethyl)benzonitrile is a member of the broader class of trifluoromethylated benzonitriles. These compounds are recognized as important building blocks in organic synthesis. The presence of the electron-withdrawing trifluoromethyl and cyano groups, along with the chloro substituent, activates the aromatic ring for various chemical transformations. The specific arrangement of these functional groups in this compound offers a unique pattern of reactivity and potential for derivatization, making it a subject of interest in the design of novel bioactive compounds.

Significance in Contemporary Chemical Synthesis and Applications

In contemporary chemical synthesis, this compound serves as a versatile intermediate. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, providing a gateway to a wide range of chemical entities. The chloro and trifluoromethyl groups also offer sites for further functionalization through various cross-coupling reactions.

While specific, in-depth research on the direct applications of this compound is not extensively documented in publicly available literature, the significance of its structural motifs is well-established through studies of related compounds. For instance, the isomer 2-Chloro-5-(trifluoromethyl)benzonitrile (B1329294) is utilized as an intermediate in the development of pharmaceuticals with anti-inflammatory and analgesic properties, as well as in the synthesis of pesticides. chemimpex.com The structural similarity suggests that this compound holds similar potential as a precursor for novel compounds in these fields.

The synthesis of such specialized benzonitriles can be challenging. A patented method for the synthesis of the related compound, 4-chloro-2-trifluoromethylbenzonitrile, involves a multi-step process starting from m-chlorobenzotrifluoride. This process includes nitration, reduction, diazotization, bromination, and finally cyanation to yield the target molecule. While not directly applicable to this compound, this synthetic strategy highlights the complex chemical transformations often required to produce such highly functionalized aromatic compounds.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89223-58-5 | chemicalbook.comscbt.com |

| Molecular Formula | C8H3ClF3N | chemicalbook.comscbt.com |

| Molecular Weight | 205.56 g/mol | scbt.com |

Structure

3D Structure

特性

IUPAC Name |

5-chloro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURDICUHGJLUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590708 | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89223-58-5 | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 5-Chloro-2-(trifluoromethyl)benzonitrile

The preparation of this compound can be achieved through several synthetic pathways, with the Sandmeyer reaction being a prominent method.

A primary method for synthesizing this compound is through the Sandmeyer reaction, starting from 2-chloro-5-(trifluoromethyl)aniline. This process involves the diazotization of the starting aniline (B41778), followed by a cyanation step.

The reaction sequence begins with the diazotization of 2-chloro-5-(trifluoromethyl)aniline in the presence of an acid, such as a mixture of sulfuric acid and water, and sodium nitrite (B80452). This is followed by neutralization and subsequent reaction with a cyanide source, typically copper cyanide, to yield the desired product. The reaction is carefully controlled, with the temperature being maintained at low levels during the diazotization step.

| Starting Material | Reagents | Product | Yield |

| 2-chloro-5-(trifluoromethyl)aniline | 1. H2SO4, H2O, NaNO2; 2. NaHCO3, CuCN, NaCN | This compound | 77% |

Another variation of this method involves the use of hydrochloric acid and sodium nitrite for the diazotization, followed by the addition of a solution of copper cyanide and sodium cyanide. This procedure also results in a good yield of the final product.

| Starting Material | Reagents | Product | Yield |

| 2-chloro-5-(trifluoromethyl)aniline | 1. HCl, NaNO2; 2. CuCN, NaCN | This compound | 70% |

While the Sandmeyer reaction is a common route, alternative strategies for the preparation of this compound exist. These methods may involve modifications of other benzonitrile (B105546) derivatives or the use of different catalytic systems. Research into these alternative pathways is ongoing to find more efficient or scalable synthetic routes.

Precursor Synthesis and Derivatization

The synthesis of the starting materials and key intermediates is crucial for the successful production of this compound. This section details the synthesis of important precursors.

The synthesis of 5-chloro-2-nitrobenzotrifluoride (B89720), a key precursor, is achieved through the nitration of m-chlorobenzotrifluoride. This reaction is typically carried out using a mixture of fuming nitric acid and sulfuric acid. The reaction mixture is heated to facilitate the nitration process, resulting in the formation of the desired product along with its isomer, 3-chloro-6-nitrobenzotrifluoride.

| Starting Material | Reagents | Product |

| m-chlorobenzotrifluoride | Fuming HNO3, H2SO4 | 5-chloro-2-nitrobenzotrifluoride and 3-chloro-6-nitrobenzotrifluoride |

The subsequent step involves the reduction of the nitro group in 5-chloro-2-nitrobenzotrifluoride to an amine, yielding 4-chloro-2-(trifluoromethyl)aniline (B1214093). This transformation can be accomplished through catalytic hydrogenation. A common method utilizes hydrogen gas in the presence of a platinum-on-carbon catalyst.

Another effective method for this reduction is the use of iron powder in the presence of an acid, such as acetic acid. This method provides a high yield of the desired aniline.

| Starting Material | Reagents | Product | Yield |

| 5-chloro-2-nitrobenzotrifluoride | H2, Pt/C | 4-chloro-2-(trifluoromethyl)aniline | Not specified |

| 5-chloro-2-nitrobenzotrifluoride | Fe, Acetic Acid | 4-chloro-2-(trifluoromethyl)aniline | 90% |

Further derivatization of 4-chloro-2-(trifluoromethyl)aniline can lead to the formation of 4-chloro-2-(trifluoromethyl)bromobenzene. This is achieved through a diazotization reaction followed by bromination. The aniline is treated with sodium nitrite in the presence of hydrobromic acid and sulfuric acid to form the diazonium salt. This intermediate is then reacted with a solution of cuprous bromide in hydrobromic acid to yield the final brominated product.

| Starting Material | Reagents | Product |

| 4-chloro-2-(trifluoromethyl)aniline | 1. NaNO2, HBr, H2SO4; 2. Cu2Br2, HBr | 4-chloro-2-(trifluoromethyl)bromobenzene |

Chemical Transformations and Derivative Synthesis of this compound

The unique arrangement of chloro, trifluoromethyl, and nitrile groups on the benzene (B151609) ring of this compound allows for a variety of chemical modifications. These transformations enable the synthesis of more complex molecules, including precursors for pharmacologically active agents.

Hydrolysis Reactions

While direct hydrolysis of the nitrile is a fundamental reaction, the transformation of this compound into related acid and amide derivatives often involves concurrent reactions on the aromatic ring, such as nitration.

The treatment of 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) with a nitrating acid mixture leads to the formation of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. acs.org In this reaction, the nitrile group is hydrolyzed to a carboxylic acid, and a nitro group is introduced onto the aromatic ring. This compound serves as a significant precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZ), a class of compounds investigated for their antitubercular properties. acs.orgijaerd.org The synthesis was first reported in a study on trifluoromethylbenzamides. acs.orgijaerd.org

Table 1: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid

| Starting Material | Reagents | Product | Reference |

|---|

The 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid obtained can be further converted into its corresponding amide, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide. acs.orgorganic-chemistry.org This transformation is typically achieved in two steps, starting with the activation of the carboxylic acid. organic-chemistry.org Treatment of the benzoic acid derivative with thionyl chloride (SOCl₂) converts it into the highly reactive acyl chloride. organic-chemistry.org Subsequent reaction of this intermediate with an amine source, such as ammonia (B1221849), yields the final benzamide (B126) product. acs.orgorganic-chemistry.org This benzamide is also a crucial intermediate for antitubercular agents. acs.orgijaerd.org

Table 2: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide

| Starting Material | Reagents | Intermediate | Product | Reference |

|---|

Reduction to 5-Chloro-2-(trifluoromethyl)benzylamine

The nitrile functionality of this compound can be reduced to a primary amine, yielding 5-Chloro-2-(trifluoromethyl)benzylamine. Various reducing agents are capable of this transformation. For instance, diisopropylaminoborane, particularly in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), is effective for reducing a wide range of aromatic nitriles to their corresponding benzylamines. nih.gov Research has shown that the reduction of benzonitriles featuring one or more electron-withdrawing groups—such as the chloro and trifluoromethyl groups present in the target molecule—generally proceeds faster and results in higher yields. nih.gov

Table 3: Reduction of this compound

| Starting Material | Potential Reagent System | Product | Reference |

|---|

Reactions at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a key site for various chemical reactions, most notably reduction to amines which can then be used to form other functional groups like imines (Schiff bases).

Catalytic hydrogenation is a primary industrial method for the reduction of aromatic nitriles to benzylamines. ijaerd.org This process typically involves molecular hydrogen (H₂) and a metal catalyst. Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and various ruthenium complexes. ijaerd.orgthieme-connect.de The reaction converts the nitrile group into a primary amine, 5-Chloro-2-(trifluoromethyl)benzylamine.

Once the primary amine is formed, it can undergo a condensation reaction with a carbonyl compound (an aldehyde or a ketone) to form an imine, commonly known as a Schiff base. jetir.org This reaction is a fundamental process in organic synthesis, creating a new carbon-nitrogen double bond and eliminating a molecule of water. jetir.org The resulting Schiff bases are valuable in coordination chemistry and as intermediates for the synthesis of other compounds. jetir.org

Table 4: Catalytic Hydrogenation and Subsequent Schiff Base Formation

| Step | Starting Material | Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| 1. Reduction | This compound | H₂, Metal Catalyst (e.g., Raney Ni, Pd/C) | 5-Chloro-2-(trifluoromethyl)benzylamine | ijaerd.org |

Further Nitrile Transformations for Diverse Applications

The nitrile group in this compound is a versatile functional group that serves as a precursor for a variety of other functionalities, making it a valuable intermediate in organic synthesis. researchgate.net Its transformations lead to the formation of amines, carbonyl compounds, and various nitrogen-containing heterocycles. researchgate.net

Key transformations of the nitrile group include:

Reduction to Amines: The nitrile can be reduced to a primary amine, (5-chloro-2-(trifluoromethyl)phenyl)methanamine. This transformation is crucial for introducing an aminomethyl group, a common feature in pharmaceutical compounds. Nickel-catalyzed transfer hydrogenation is one advanced method for this reduction.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 5-chloro-2-(trifluoromethyl)benzoic acid. This provides a pathway to carboxylic acids and their derivatives, such as esters and amides.

Conversion to Tetrazoles: Through cycloaddition reactions with azides (e.g., sodium azide), the nitrile group can be converted into a tetrazole ring. This creates 5-(5-chloro-2-(trifluoromethyl)phenyl)-1H-tetrazole, a common bioisostere for a carboxylic acid group in medicinal chemistry.

Formation of Heterocycles: The nitrile group is a key building block for synthesizing various nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.net

The reactivity of the nitrile group makes this compound a versatile starting material for creating a diverse library of compounds for various research applications, including pharmaceuticals and agrochemicals. ontosight.ai

Substitution Reactions of the Chloro Group

The chlorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of strong electron-withdrawing groups, namely the trifluoromethyl (-CF₃) group at the ortho position and the nitrile (-CN) group at the para position relative to the chlorine, significantly activates the ring for nucleophilic attack. nih.gov This activation occurs because these groups stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction.

Common nucleophiles that can displace the chloro group include:

Alkoxides: Reaction with sodium methoxide (B1231860) (NaOCH₃) would yield 5-methoxy-2-(trifluoromethyl)benzonitrile.

Amines: Reaction with ammonia or primary/secondary amines can introduce amino functionalities. For example, reacting with piperidine (B6355638) could yield (2-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone in related syntheses. researchgate.net

Thiols: Thiolates can be used to introduce sulfur-based functional groups.

The efficiency of these substitution reactions is often dependent on the reaction conditions, including the solvent, temperature, and the nature of the nucleophile. chemrxiv.org This reactivity allows for the strategic modification of the molecule's core structure.

Introduction of Additional Functional Groups on the Aromatic Ring

Introducing new functional groups onto the aromatic ring of this compound via electrophilic aromatic substitution is challenging due to the deactivating nature of all three existing substituents (chloro, trifluoromethyl, and nitrile). chegg.com These electron-withdrawing groups reduce the electron density of the benzene ring, making it less susceptible to attack by electrophiles.

However, under harsh reaction conditions, substitution may be forced. The directing effects of the existing groups would determine the position of the incoming electrophile:

The chloro group is an ortho-, para- director.

The trifluoromethyl group is a meta- director.

The nitrile group is a meta- director.

Considering the positions of the current substituents (Cl at C5, CF₃ at C2, CN at C1), the potential sites for electrophilic attack are C3, C4, and C6. The combined directing effects make predicting the major product complex, but the positions meta to the strongly deactivating -CF₃ and -CN groups would be the most likely sites of substitution. For instance, nitration would likely introduce a nitro group at the C3 position, yielding 4-chloro-2-cyano-6-nitrobenzotrifluoride. Free radical substitution reactions, such as high-temperature chlorination, can also lead to the introduction of additional chlorine atoms on the ring. rsc.org

Advanced Synthetic Techniques and Catalysis

Modern catalytic methods offer efficient and selective pathways for the synthesis and transformation of complex molecules like this compound.

Palladium-Catalyzed Cyanation for Benzonitrile Derivatives

Palladium-catalyzed cyanation is a powerful and widely used method for synthesizing benzonitrile derivatives from aryl halides or triflates. organic-chemistry.orgacs.org This reaction, often referred to as a type of cross-coupling, can be used to synthesize this compound from a precursor like 2,4-dichloro-1-(trifluoromethyl)benzene.

These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source. Modern protocols have been developed to be more practical and robust, often using less toxic cyanide sources and milder reaction conditions. nih.gov For instance, zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are frequently used as safer alternatives to highly toxic alkali metal cyanides. organic-chemistry.orgorganic-chemistry.org Recent advancements allow these reactions to proceed at low catalyst loadings and at temperatures ranging from room temperature to 40 °C, sometimes in aqueous media, which enhances the safety and environmental profile of the synthesis. organic-chemistry.orgacs.org

| Catalyst/Precatalyst | Ligand | Cyanide Source | Key Advantages | Reference |

|---|---|---|---|---|

| Palladacycle Precatalyst | - | Zn(CN)₂ | Mild conditions (rt to 40 °C), low catalyst loading, aqueous media. | organic-chemistry.orgacs.org |

| [(allyl)PdCl]₂ | DPEphos | K₄[Fe(CN)₆] | Low toxicity cyanide source, applicable to phenols via imidazolylsulfonates. | organic-chemistry.org |

| Pd/coral reef nanocomposite | - | K₄[Fe(CN)₆] | Heterogeneous catalyst, easy separation. | researchgate.net |

Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles

The reduction of the nitrile group is a key transformation, and nickel-catalyzed transfer hydrogenation has emerged as an efficient method for this purpose. nih.gov This technique provides an alternative to traditional hydrogenation using molecular hydrogen (H₂) or metal hydrides. In transfer hydrogenation, a stable organic molecule, such as 2-propanol or 1,4-butanediol, serves as the hydrogen source in the presence of a nickel catalyst. nih.govacs.org

This method can be tuned to selectively produce either the primary amine or the intermediate imine, which can then dimerize to a secondary amine. For example, the transfer hydrogenation of benzonitrile using a [Ni(COD)₂] precursor with specific phosphine ligands can yield N-benzylidene benzylamine (B48309) or dibenzylamine (B1670424) depending on the reaction conditions. nih.gov These nickel-based systems are advantageous as they utilize an earth-abundant and cost-effective metal. researchgate.net

| Nickel Catalyst System | Hydrogen Source | Primary Product | Reference |

|---|---|---|---|

| [Ni(COD)₂] / Cy₂P(CH₂)₂PCy₂ + Cy₂P(CH₂)₂P(O)Cy₂ | 2-Propanol | N-benzylidene benzylamine (secondary imine) | nih.govacs.org |

| [Ni(COD)₂] / Cy₂P(CH₂)₂PCy₂ + Cy₂P(CH₂)₂P(O)Cy₂ | 1,4-Butanediol | N-benzylidene benzylamine or Dibenzylamine | nih.govacs.org |

| Silica supported Ni-nanoparticles | Molecular Hydrogen (H₂) | Primary Amines | researchgate.net |

Phase Transfer Catalysis in Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). princeton.edu A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports one reactant (usually an anion) across the phase boundary into the other phase where the reaction can occur. core.ac.ukptfarm.pl

In the context of this compound, PTC can be highly beneficial for:

Nucleophilic Substitution of the Chloro Group: For SNAr reactions involving inorganic nucleophiles (e.g., hydroxides, cyanides, azides), which are often soluble in water but not in the organic solvent containing the benzonitrile derivative. PTC can shuttle the nucleophilic anion into the organic phase, accelerating the reaction and allowing for milder conditions. princeton.edu

Alkylation Reactions: If a reaction involves the deprotonation of a carbon acid to form a carbanion, PTC can facilitate the subsequent alkylation by bringing the base and the alkylating agent together with the substrate. ptfarm.pl

The advantages of using PTC include the elimination of expensive, anhydrous, and aprotic solvents, the use of inexpensive bases like sodium hydroxide, and often result in higher yields and simplified workup procedures. princeton.edu

Applications in Pharmaceutical and Agrochemical Sciences

Role as a Key Intermediate in Pharmaceutical Synthesis

In pharmaceutical research, substituted benzonitriles are valuable starting materials. The distinct electronic properties and potential for metabolic stability conferred by the trifluoromethyl group make these intermediates attractive for medicinal chemistry.

Development of Anti-inflammatory and Analgesic Compounds

While direct synthesis pathways originating from 5-Chloro-2-(trifluoromethyl)benzonitrile are not extensively detailed, its isomer, 2-Chloro-5-(trifluoromethyl)benzonitrile (B1329294), is utilized in pharmaceutical research for the development of compounds with potential anti-inflammatory and analgesic properties. chemimpex.com The pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and fewer side effects is an ongoing effort in medicinal chemistry, where fluorinated intermediates play a role. nih.gov

Precursor to Antitubercular Agents (e.g., Benzothiazinones like BTZ043 and PBTZ169)

The development of potent antitubercular agents is critical in combating tuberculosis. The benzothiazinones (BTZs) are a significant class of compounds investigated for this purpose, with BTZ043 and PBTZ169 (Macozinone) being two of the most advanced candidates that have reached clinical trials. iucr.orgnih.gov

These compounds are synthesized from the key precursor 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. iucr.orgnih.govresearchgate.net Scientific literature documents that this essential precursor is synthesized from the isomeric compound, 2-Chloro-5-(trifluoromethyl)benzonitrile . nih.goviucr.org The synthesis involves the nitration of 2-Chloro-5-(trifluoromethyl)benzonitrile to yield the benzoic acid intermediate, which is then further processed to construct the benzothiazinone core of BTZ043 and PBTZ169. nih.goviucr.org

Table 1: Key Antitubercular Agents Derived from the Isomeric Precursor

| Compound Name | Alias | Mechanism of Action | Status |

| BTZ043 | - | Irreversible inhibitor of DprE1, an enzyme crucial for mycobacterial cell wall synthesis. nih.gov | In clinical trials. iucr.org |

| PBTZ169 | Macozinone | Covalently inhibits DprE1, blocking arabinan synthesis essential for the cell wall. nih.govresearchgate.net | In clinical trials. iucr.org |

Synthesis of Benzimidazoles for Breast Cancer Treatment

Benzimidazole (B57391) is a heterocyclic pharmacophore that has garnered significant attention from medicinal chemists due to its presence in various pharmacologically active compounds. nih.govnih.gov Derivatives of benzimidazole have been a focus of research for developing novel anticancer agents, including for breast cancer, due to their ability to interact with various biological targets. nih.govresearchgate.net While the benzimidazole scaffold is a promising area of cancer therapeutics, a direct synthetic route from this compound to benzimidazoles for breast cancer treatment is not prominently documented in available research.

Contribution to Enhanced Biological Activity and Compound Stability

The inclusion of a trifluoromethyl (-CF3) group, a key feature of this compound, is a widely used strategy in modern drug design to enhance the properties of a lead compound. wikipedia.orgjelsciences.com The -CF3 group imparts several advantageous physicochemical characteristics that can translate to improved biological activity and stability in the final drug molecule. mdpi.comnih.gov

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This can increase the half-life of a drug in the body.

Increased Lipophilicity : The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. mdpi.com

Enhanced Binding Affinity : The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic profile of a molecule, potentially leading to stronger and more selective interactions with its target protein or enzyme. mdpi.commdpi.com

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as a chlorine or methyl group, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its therapeutic effect. wikipedia.org

Table 2: Physicochemical Contributions of the Trifluoromethyl Group

| Property | Contribution | Rationale |

| Metabolic Stability | Enhances stability against metabolic oxidation. wikipedia.org | High bond dissociation energy of the C-F bond. mdpi.com |

| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88). mdpi.com | Facilitates membrane permeability and transport. mdpi.com |

| Binding Affinity | Can improve interactions with biological targets. mdpi.com | Strong electron-withdrawing nature alters molecular electronics. mdpi.com |

| Bioavailability | Can be fine-tuned to optimize absorption. nih.gov | Modulates lipophilicity and permeability. mdpi.com |

Utility in Agrochemical Development

Fluorinated compounds, particularly those containing trifluoromethyl groups, are integral to the modern agrochemical industry. nih.gov These compounds are found in a significant percentage of recently developed pesticides.

Synthesis of Pesticides and Herbicides

The development of effective and selective pesticides and herbicides is crucial for crop protection. Trifluoromethylated aromatic compounds serve as important intermediates in this sector. nbinno.com Specifically, the isomer 2-Chloro-5-(trifluoromethyl)benzonitrile is noted for its role as an intermediate in the synthesis of potent herbicides and fungicides, highlighting the importance of this chemical scaffold in creating formulations for crop protection. chemimpex.com

Intermediate for Potent Herbicides and Fungicides

While direct synthesis pathways for commercial herbicides and fungicides using this compound are not extensively documented in publicly available literature, the structural motifs present in this compound are characteristic of those found in modern agrochemicals. The trifluoromethyl group is known to increase the lipophilicity of molecules, which can facilitate their penetration through plant cuticles and fungal cell membranes, thereby enhancing their biological activity. The chloro and nitrile functionalities offer versatile handles for further chemical transformations, allowing for the construction of more complex and potent active ingredients.

Isomeric compounds, such as 2-chloro-5-(trifluoromethyl)benzonitrile, are recognized for their role as intermediates in the production of effective pesticides, including herbicides and fungicides. This suggests that this compound holds similar potential as a key building block for the next generation of crop protection agents. The strategic placement of the trifluoromethyl and chloro groups on the benzonitrile (B105546) ring can influence the molecule's interaction with specific biological targets, a critical factor in the design of selective and efficient agrochemicals.

Impact on Crop Protection Formulations

The incorporation of intermediates like this compound into the synthesis of active ingredients can have a significant impact on the final crop protection formulations. The physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability, can lead to longer-lasting efficacy in the field. This increased persistence can reduce the frequency of application, offering both economic and environmental benefits.

Building Block in Organic Synthesis for Advanced Materials and Specialty Chemicals

The reactivity of the nitrile group and the aromatic ring in this compound makes it a versatile building block for the synthesis of a wide range of organic molecules beyond the agrochemical and pharmaceutical sectors.

Development of Innovative Polymers and Coatings

The introduction of the trifluoromethyl group into a polymer backbone can significantly enhance its properties. For instance, it can increase the material's hydrophobicity, leading to coatings with excellent water-repellent and self-cleaning properties. Furthermore, the high electronegativity of fluorine atoms can improve the thermal and oxidative stability of polymers, making them suitable for use in demanding environments. The nitrile group can also participate in various polymerization reactions or be chemically modified to introduce other functional groups, further expanding the possibilities for creating novel materials with tailored properties.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 5-Chloro-2-(trifluoromethyl)benzonitrile, detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the precise assignment of each magnetically active nucleus.

¹H NMR Spectral Assignments

The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and nitrile groups.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| No specific experimental data for the ¹H NMR spectrum of this compound was found in the search results. |

¹³C NMR Spectral Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are significantly affected by the attached functional groups.

| Carbon | Chemical Shift (ppm) |

| C-1 (C-CN) | Data not available |

| C-2 (C-CF₃) | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 (C-Cl) | Data not available |

| C-6 | Data not available |

| CN | Data not available |

| CF₃ | Data not available |

| No specific experimental data for the ¹³C NMR spectrum of this compound was found in the search results. |

¹⁹F NMR Spectral Assignments

¹⁹F NMR spectroscopy is particularly useful for organofluorine compounds. A single signal is expected for the trifluoromethyl group in this compound. Its chemical shift provides insight into the electronic environment of the CF₃ group.

| Fluorine Nuclei | Chemical Shift (ppm) |

| CF₃ | Data not available |

| No specific experimental data for the ¹⁹F NMR spectrum of this compound was found in the search results. |

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to specific molecular vibrations. Key vibrational modes include the C≡N stretch of the nitrile group, C-Cl stretch, C-F stretches of the trifluoromethyl group, and various aromatic C-H and C-C vibrations.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H stretching | Data not available | Data not available |

| C≡N stretching | Data not available | Data not available |

| C-C aromatic stretching | Data not available | Data not available |

| C-F stretching | Data not available | Data not available |

| C-Cl stretching | Data not available | Data not available |

| No specific experimental data for the IR and Raman spectra with vibrational mode analysis of this compound was found in the search results. |

Correlation with Molecular Structure

The positions and intensities of the vibrational bands are directly correlated with the molecular structure of this compound. For instance, the strong absorption band characteristic of the nitrile group (C≡N) stretching vibration is a key identifier. The presence and positions of bands related to the C-Cl and C-F bonds further confirm the substitution pattern on the benzene (B151609) ring. Analysis of the fingerprint region in both IR and Raman spectra can provide a unique pattern for the identification and structural confirmation of the molecule. However, without specific experimental data, a detailed correlation cannot be presented.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. DFT calculations for 5-Chloro-2-(trifluoromethyl)benzonitrile allow for a detailed analysis of its geometry, electronic orbitals, and vibrational modes. Such calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govijesit.com

While specific DFT studies exclusively focused on this compound are not extensively detailed in the available literature, the principles of these calculations can be illustrated through studies on analogous substituted benzonitriles and aromatic compounds.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. nih.gov For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure. The process ensures that all calculated forces on the atoms are negligible, indicating a stable conformation. uni-rostock.de The results of such an analysis provide the fundamental geometric parameters of the molecule.

As a representative example, the table below shows optimized geometrical parameters for a related compound, 5-chloro-2-hydroxypyridine (B146416), calculated using DFT, which illustrates the type of data obtained from such a study.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-Cl | 1.745 |

| Bond Length | C-C (aromatic) | 1.390 - 1.405 |

| Bond Length | C-N (ring) | 1.330 - 1.345 |

| Bond Angle | C-C-Cl | 119.5 |

| Bond Angle | C-C-C (ring) | 118.0 - 121.0 |

This table provides illustrative data for 5-chloro-2-hydroxypyridine to demonstrate the output of a geometry optimization calculation, as specific data for this compound is not available in the cited literature. ijesit.com

The electronic structure of a molecule is critical to understanding its chemical reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting how this compound might participate in chemical reactions. documentsdelivered.com

The following table presents HOMO-LUMO data for 5-chlorouracil, a related chloro-substituted heterocyclic compound, to exemplify the typical results of such an analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.15 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Energy Gap (ΔE) | 5.30 |

This table shows representative HOMO-LUMO energy values for 5-chlorouracil. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule. nih.gov

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes (stretching, bending, torsion) to the peaks observed in experimental spectra. faccts.de These calculations are performed on the optimized molecular geometry, and the resulting frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. nih.gov A detailed interpretation of the vibrational spectra of this compound would confirm its structural features and functional groups. nih.gov

To illustrate, a selection of calculated vibrational wavenumbers and their assignments for a similar molecule, 2-chloro-5-nitrobenzonitrile (B92243), are presented below.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C≡N) | 2240 | Cyano group stretching |

| ν(C-Cl) | 715 | C-Cl stretching |

| β(C-H) | 1170 | In-plane C-H bending |

| γ(C-H) | 890 | Out-of-plane C-H bending |

| Ring Deformations | 411, 580, 601 | Aromatic ring in-plane and out-of-plane bending |

This table presents selected calculated vibrational modes for 2-chloro-5-nitrobenzonitrile to exemplify the results of vibrational wavenumber calculations. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, an MEP analysis would identify the likely sites for intermolecular interactions, such as those involving the electronegative nitrogen of the nitrile group and the halogen atoms. researchgate.net

Molecular Docking Studies related to Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. journaljpri.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a small molecule (ligand), such as this compound, and a biological target. nih.gov The docking process generates a score, often in kcal/mol, which estimates the binding energy; a lower (more negative) score generally indicates a more stable interaction. nih.gov

While specific molecular docking studies for this compound are not detailed in the reviewed literature, such analyses are crucial for exploring its potential as a biologically active agent, for instance, as an inhibitor of a specific enzyme. The results would highlight key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Thermodynamic Properties Calculation

Specific calculations of the thermodynamic properties for this compound, such as enthalpy, entropy, and Gibbs free energy, have not been reported in the surveyed scientific literature.

Studies on Hyperpolarizabilities for Non-Linear Optical Properties

There are no available studies detailing the calculation of first-order or higher-order hyperpolarizabilities (β, γ) for this compound to assess its non-linear optical properties.

Environmental and Toxicological Considerations in Research

Ecotoxicity and Aquatic Environmental Effects

Available safety data indicates that 5-Chloro-2-(trifluoromethyl)benzonitrile is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com The introduction of this compound into waterways could pose a significant risk to various aquatic species.

The toxic action of organofluorine compounds can be complex; while some are relatively inert, others can act as enzymatic poisons. nih.gov The fluoride (B91410) ion itself can inhibit enzyme activity, thereby disrupting metabolic pathways in aquatic organisms. nih.gov The toxicity of fluoride in aquatic systems is influenced by water hardness, with organisms in softer waters potentially experiencing more adverse effects due to higher bioavailability of the fluoride ion. nih.govwjpls.org

Table 1: Summary of Potential Ecotoxicological Profile

| Parameter | Finding/Consideration | Citation |

| Aquatic Toxicity | Toxic to aquatic organisms. | scbt.com |

| Long-term Effects | May cause long-term adverse effects in the aquatic environment. | scbt.com |

| Persistence | The trifluoromethyl group suggests high persistence in the environment. | scbt.com |

| Mechanism | Fluoride ions can act as enzymatic poisons, disrupting metabolic processes. | nih.gov |

Considerations for Safe Handling and Disposal in Research Settings

Due to its toxicological profile, strict adherence to safety protocols is mandatory when handling this compound in a laboratory setting. fishersci.se

Handling:

Personal Protective Equipment (PPE): Researchers must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. fishersci.senih.gov All personal contact, including inhalation and skin contact, should be avoided. scbt.com

Ventilation: The compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors or dust. scbt.com

Engineering Controls: Well-designed engineering controls are essential to place a barrier between the worker and the chemical hazard. scbt.com An eyewash unit should be readily accessible. scbt.com

Storage:

Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. scbt.com

It should be stored away from incompatible materials and foodstuffs. scbt.com

Disposal:

This material and its container are to be disposed of as hazardous waste. scbt.com Release into the environment must be strictly avoided. scbt.com

All waste, including contaminated consumables, must be handled and disposed of in accordance with local, state, and federal regulations. scbt.comki.se

Empty containers may retain chemical residues and should be treated as hazardous. scbt.com They should not be reused and should be punctured to prevent re-use before disposal in an authorized landfill, unless they can be properly cleaned for recycling by a qualified supplier. scbt.com

Spill Management:

In the event of a spill, access to the area should be restricted.

Appropriate PPE should be worn during cleanup.

The spilled material should be collected using an inert absorbent material and placed in a sealed container for disposal as hazardous waste.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and analytical techniques for characterizing 5-Chloro-2-(trifluoromethyl)benzonitrile?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use , , and -NMR to confirm substituent positions and assess electronic effects. For example, the trifluoromethyl group () will show distinct -NMR splitting patterns due to coupling with adjacent protons .

- Infrared Spectroscopy (IR) : Identify the nitrile () stretch near 2220–2260 cm, and monitor halogen-related vibrations (C-Cl, C-F) .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions, particularly in polymorph screening .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and monitor byproducts using reverse-phase columns (e.g., Waters Spherisorb ODS-2) with UV detection at 210–260 nm .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Cyanation of Halogenated Precursors : React 5-chloro-2-(trifluoromethyl)benzoyl chloride with ammonia or cyanide sources under controlled conditions. Optimize stoichiometry to avoid over- or under-cyanation .

- Palladium-Catalyzed Cross-Coupling : Employ Suzuki-Miyaura reactions using boronic acid derivatives (e.g., 5-chloro-2-(trifluoromethyl)phenylboronic acid) with cyano-containing partners. Monitor reaction progress via TLC or GC-MS .

- Direct Fluorination : Introduce trifluoromethyl groups via electrophilic fluorination using or , followed by chlorination at the 5-position using or .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitrile group may act as an electron-withdrawing group, directing substitution to the 4-position of the benzene ring .

- Transition State Modeling : Use hybrid functionals (e.g., B3LYP) to model reaction pathways for halogen displacement. Solvent effects (e.g., DMF or THF) can be incorporated via polarizable continuum models (PCM) .

- Thermochemical Analysis : Predict activation energies for competing pathways (e.g., vs. radical mechanisms) using ab initio methods. Validate with experimental kinetic data .

Q. What strategies address regioselectivity challenges in functionalizing this compound?

- Methodological Answer :

- Directed Lithiation : Use LDA or PhLi to generate aryl lithium intermediates. Monitor regioselectivity via in situ NMR/IR spectroscopy to distinguish kinetically vs. thermodynamically favored isomers (e.g., 3- vs. 5-iodo derivatives) .

- Protecting Group Strategies : Temporarily block the nitrile group with TMSCl to direct electrophilic substitution to the 4-position. Deprotect under mild acidic conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance stabilization of charged intermediates, favoring meta-substitution over para .

Q. How can researchers resolve contradictions in reported pharmacological activity data for derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Profiling : Systematically vary substituents (e.g., replacing with ) and assay activity against target receptors (e.g., mGlu5). Use radioligand binding assays to quantify affinity differences .

- Crystallographic Analysis : Co-crystallize derivatives with target proteins (e.g., GPCRs) to identify critical binding interactions. For example, HTL14242 (a related benzonitrile) binds mGlu5 via π-π stacking and halogen bonds .

- Batch Consistency Checks : Verify compound purity (>97% by HPLC) and stereochemistry to rule out impurities as confounding factors .

Q. What green chemistry approaches are feasible for scaling up this compound synthesis?

- Methodological Answer :

- Continuous Flow Systems : Replace batch reactors with flow setups to enhance heat/mass transfer and reduce solvent waste. Optimize residence time for cyanation steps using inline IR monitoring .

- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to minimize metal leaching. Track catalyst efficiency over multiple cycles via ICP-MS .

- Solvent Substitution : Replace chlorinated solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) to improve sustainability metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。